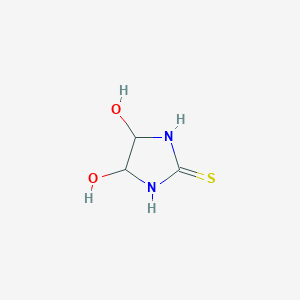

4,5-Dihydroxyimidazolidine-2-thione

Descripción general

Descripción

4,5-Dihydroxyimidazolidine-2-thione (DHIT) is a compound that has attracted the attention of researchers due to its potential in various fields . It is a precursor for synthesizing heterocyclic compounds having five-membered thioimidazole rings in their structure .

Synthesis Analysis

The new N-methylol and O-alkyl derivatives of DHIT are synthesized . The effects of N-alkyl, N-phenyl, N-methylol, and O-alkyl substituents of DHIT on the 13C and 1H signals in NMR spectra of the imidazolidine-2-thione ring are systematized using quantum chemical calculations . The formation of imidazole-2-thiones and 4,5-dihydroxyimidazolidin-2-one as byproducts is confirmed by NMR .Molecular Structure Analysis

The shift values of carbon and hydrogen atoms are specific for the geometric isomers of the indicated DHIT derivatives . The chemical shifts of the carbon atoms of the methine groups allow for identifying the cis and trans isomers of the N-alkyl derivatives of DHIT due to the up-field shifts of the cis isomers .Chemical Reactions Analysis

The introduction of an alkyl substituent at the N-position of the imidazolidine-2-thione ring leads to the up-field shifts of the carbon atoms of the ring due to the inductive effects of these groups . The ring current effect in the N-phenyl derivatives of DHIT that affects the positions of the carbon signals of the imidazolidine-2-thione ring has been found .Physical And Chemical Properties Analysis

The physical and chemical properties of DHIT are influenced by the presence of various substituents. For instance, the introduction of an alkyl substituent at the N-position of the imidazolidine-2-thione ring leads to the up-field shifts of the carbon atoms of the ring due to the inductive effects of these groups .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Diastereoselective Synthesis : 4,5-Dihydroxyimidazolidine-2-thione (DHIT) has been studied for its diastereoselective synthesis, showing high diastereoselectivity in the formation of its racemates and meso-forms. The studies have provided plausible mechanisms for their formation and X-ray diffraction studies have confirmed the structures of these diastereomers (Kravchenko et al., 2012).

Structure and Electron Density Studies : Detailed investigations have been conducted on the structural peculiarities of DHIT, including a comparative analysis of its carbonyl analog. These studies have revealed insights into the hydrogen bonds formed by the (thio)carbonyl groups in the crystals of DHIT (Nelyubina et al., 2009).

Analytical and Separation Techniques

- Separation of Isomers : An aqueous normal-phase high-performance liquid chromatography method has been developed for the separation of cis/trans isomers of DHIT. This method allows for the rapid separation and determination of isomers in samples of DHIT (Mamko et al., 2020).

Chemical Synthesis and Applications

Synthesis of Glycolurils and Analogues : DHIT has been used in the synthesis of glycolurils, compounds with applications in pharmacology, explosives, and supramolecular chemistry. This includes the development of new methods for the synthesis of glycolurils and their analogues, highlighting the versatility of DHIT in various fields of science and technology (Kravchenko et al., 2018).

Microwave-Assisted Solid-Phase Synthesis : DHIT has been synthesized through microwave-assisted solid-phase synthesis. This method has demonstrated efficiency in producing DHIT and its derivatives, which can be further utilized in various chemical syntheses (Ghanbari et al., 2011).

Synthesis of Heterocyclic Ring Systems : Research on 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, a compound related to DHIT, has led to the synthesis of novel heterocyclic ring systems. This study has implications in expanding the utility of DHIT derivatives in synthesizing a variety of heterocycles (Sa̧czewski et al., 2003).

NMR Spectroscopy and Quantum Chemical Calculations

- Structural Features by NMR Spectroscopy : The structural features of N- and O-derivatives of DHIT have been studied using NMR spectroscopy and quantum chemical calculations. This research provides insight into the effects of various substituents on DHIT and its isomers, enhancing understanding of its chemical behavior (Kalichkina et al., 2022).

Mecanismo De Acción

Target of Action

It is known that imidazolidine-2-thiones, a class of compounds to which dhit belongs, have been studied for their biological activity . They have shown antiproliferative activity against melanoma cells and lung cancer, as well as fungicidal and sedative actions .

Mode of Action

The effects of n-alkyl, n-phenyl, n-methylol, and o-alkyl substituents of dhit on the 13c and 1h signals in nmr spectra of the imidazolidine-2-thione ring have been systematized using quantum chemical calculations . This suggests that the compound interacts with its targets through these substituents, leading to changes in the targets’ biochemical properties.

Biochemical Pathways

Given its antiproliferative, fungicidal, and sedative actions, it can be inferred that dhit likely interacts with pathways related to cell proliferation, fungal growth, and neural signaling .

Result of Action

Given its reported biological activities, it can be inferred that dhit likely induces changes in cell proliferation, fungal growth, and neural signaling .

Action Environment

It is known that the synthesis of dhit involves the formation of cis and trans isomers , which could potentially have different properties and react differently to environmental factors.

Direcciones Futuras

The future directions for DHIT research could involve further exploration of its potential as a precursor for synthesizing heterocyclic compounds having five-membered thioimidazole rings in their structure . Additionally, the synthesis and study of new N-methylol and O-alkyl derivatives of DHIT could be of interest .

Propiedades

IUPAC Name |

4,5-dihydroxyimidazolidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHULQXOUOVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=S)N1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378140 | |

| Record name | 4,5-dihydroxyimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3891-25-6 | |

| Record name | 4,5-dihydroxyimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIHYDROXY-IMIDAZOLIDINE-2-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4,5-Dihydroxyimidazolidine-2-thione and how are they identified?

A1: this compound (DHIT) is characterized by its five-membered imidazolidine ring containing two hydroxyl groups at the 4 and 5 positions and a thione group at the 2 position []. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with quantum chemical calculations, is crucial in identifying DHIT and its derivatives []. This technique helps differentiate between cis and trans isomers of DHIT derivatives. For instance, the cis isomers of N-alkyl DHIT derivatives exhibit an up-field shift in 13C NMR compared to their trans counterparts []. Additionally, the presence of N-alkyl, N-phenyl, N-methylol, or O-alkyl substituents on the DHIT ring leads to characteristic shifts in both 1H and 13C NMR spectra []. These shifts are attributed to the inductive effects and ring current effects of these substituents [].

Q2: How can we differentiate between different isomers of DHIT derivatives using NMR spectroscopy?

A2: NMR spectroscopy, particularly 13C NMR, provides a distinct method for differentiating between cis and trans isomers of N-alkyl DHIT derivatives []. The chemical shifts of the carbon atoms within the methine groups are particularly telling. Cis isomers characteristically display an up-field shift compared to their trans counterparts []. This difference in chemical shifts arises from the distinct spatial arrangements of atoms within the cis and trans isomers, influencing the electronic environment surrounding the carbon nuclei.

Q3: What are the common synthetic pathways for producing this compound and its derivatives?

A3: While specific reaction mechanisms are not detailed in the provided abstracts, α-thioureidoalkylation is mentioned as a key reaction for synthesizing DHIT derivatives [, ]. This reaction typically involves the reaction of a thiourea derivative with an aldehyde or ketone, leading to the formation of the imidazolidine ring structure. The reaction conditions and specific reagents can vary depending on the desired substituents on the DHIT ring. Further research in the cited papers can provide a deeper understanding of the specific reaction conditions and potential challenges in synthesizing these compounds.

Q4: What analytical techniques are used to study and characterize this compound?

A4: Apart from NMR spectroscopy, High-Performance Liquid Chromatography (HPLC) plays a significant role in studying the synthesis and separation of DHIT isomers [, ]. Aqueous Normal-Phase HPLC, in particular, has proven effective in separating cis/trans isomers of DHIT and its derivatives, such as 4,5-Dimethoxyimidazolidine-2-thione []. This technique exploits the different affinities of the isomers towards the stationary and mobile phases to achieve separation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3052076.png)

![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)

![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)

![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)